molecular formula C24H51O3P B179374 Tris(2-ethylhexyl) phosphite CAS No. 301-13-3

Tris(2-ethylhexyl) phosphite

Cat. No.: B179374
CAS No.: 301-13-3
M. Wt: 418.6 g/mol
InChI Key: ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl) phosphite is an organophosphorus compound with the molecular formula C24H51O3P. It is a colorless to pale yellow liquid that is used primarily as a stabilizer in the production of polymers and as an antioxidant in various industrial applications . This compound is known for its ability to protect materials from degradation caused by heat and light.

Mechanism of Action

Target of Action

Tris(2-ethylhexyl) phosphite, also known as TEHP, is an organic chemical compound in the organophosphate group . It exhibits glucocorticoid receptor (GR) antagonistic activity , meaning it binds to the glucocorticoid receptor and blocks its action, thereby modulating the physiological responses to glucocorticoids.

Mode of Action

TEHP interacts with its target, the glucocorticoid receptor, by binding to it and preventing the receptor from activating its downstream effects . This interaction results in the modulation of the physiological responses to glucocorticoids.

Biochemical Pathways

It’s known that tehp can be transformed by o-dealkylation . The possible metabolic pathway of TEHP biodegradation is: tri (2-ethylhexyl) phosphate → di (2-ethylhexyl) phosphate → mono (2-ethylhexyl) phosphate → phosphoric acid, generating 2-ethylhexanol .

Pharmacokinetics

It’s known that tehp can be degraded by certain bacterial strains . More research is needed to fully understand the pharmacokinetics of TEHP.

Result of Action

The molecular and cellular effects of TEHP’s action are largely dependent on its interaction with the glucocorticoid receptor. By acting as an antagonist, TEHP can modulate the physiological responses to glucocorticoids . .

Action Environment

TEHP is biodegradable and degrades rapidly in water but may adsorb to suspended solids and sediments . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of TEHP. For instance, when heated above its flash point of 170 °C, TEHP can release vapours capable of forming explosive mixtures with air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) phosphite can be synthesized through the esterification of phosphorous acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as magnesium chloride and is carried out under an inert atmosphere to prevent oxidation . The reaction conditions include maintaining the temperature between 20°C and 60°C and using vacuum distillation to purify the product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product .

Properties

IUPAC Name

tris(2-ethylhexyl) phosphite
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InChI

InChI=1S/C24H51O3P/c1-7-13-16-22(10-4)19-25-28(26-20-23(11-5)17-14-8-2)27-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
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InChI Key

ILLOBGFGKYTZRO-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COP(OCC(CC)CCCC)OCC(CC)CCCC
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Molecular Formula

C24H51O3P
Record name TRIS(2-ETHYLHEXYL) PHOSPHITE
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DSSTOX Substance ID

DTXSID4026264
Record name Tris(2-ethylhexyl) phosphite
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Molecular Weight

418.6 g/mol
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Physical Description

Tris(2-ethylhexyl) phosphite is a clear colorless liquid. (NTP, 1992)
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Boiling Point

325 to 327 °F at 0.3 mmHg (NTP, 1992)
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Flash Point

340 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

0.902 (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

8.3 mmHg at 77 °F ; 9.0 mmHg at 108 °F; 11.2 mmHg at 149 °F (NTP, 1992)
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CAS No.

301-13-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Tris(2-ethylhexyl) phosphite in the synthesis of N-(2-ethylhexyl)-2,7-diiodocarbazole?

A1: this compound acts as a reagent enabling both carbazole ring closure and N-alkylation in a single step. This reaction transforms a mixture of 4,4′-diiodo-2-nitrobiphenyl and 4-iodo-4′-nitrobiphenyl into the desired N-(2-ethylhexyl)-2,7-diiodocarbazole. []

Q2: Why is this two-step synthesis using this compound advantageous?

A2: This method provides a significantly shorter and more efficient alternative to previously established multi-step procedures for synthesizing N-(2-ethylhexyl)-2,7-diiodocarbazole. [] This simplification can be beneficial for large-scale production and research purposes.

Q3: What are the potential applications of the synthesized N-(2-ethylhexyl)-2,7-diiodocarbazole?

A3: N-(2-ethylhexyl)-2,7-diiodocarbazole serves as a valuable monomer in the synthesis of conjugated polymers. These polymers exhibit promising optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. []

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